An In-Depth Technical Guide to {2-[(2,5-Dimethyl-phenylamino)-methyl]-phenyl}-methanol (CAS 356538-93-7)
An In-Depth Technical Guide to {2-[(2,5-Dimethyl-phenylamino)-methyl]-phenyl}-methanol (CAS 356538-93-7)
A Note to the Reader: As a Senior Application Scientist, it is my responsibility to provide information that is not only accurate but also comprehensive and actionable. Following an exhaustive search of scientific literature, patent databases, and chemical supplier information, it has become evident that detailed technical data for {2-[(2,5-Dimethyl-phenylamino)-methyl]-phenyl}-methanol (CAS 356538-93-7) is not publicly available.
This guide will, therefore, adopt a theoretical and predictive approach, grounding its hypotheses in established principles of organic chemistry and medicinal chemistry, and drawing parallels with structurally analogous compounds. The content herein is intended to serve as a foundational framework for researchers and drug development professionals who may be considering the synthesis and investigation of this molecule.
Part 1: Physicochemical Properties and Structural Analysis
Based on its chemical name and structure, we can deduce some fundamental properties of {2-[(2,5-Dimethyl-phenylamino)-methyl]-phenyl}-methanol.
Table 1: Predicted Physicochemical Properties
| Property | Value | Source/Method |
| CAS Number | 356538-93-7 | Public Record |
| Molecular Formula | C₁₆H₁₉NO | Calculated |
| Molecular Weight | 241.33 g/mol | Calculated |
| Appearance | Predicted to be a solid at room temperature | Based on analogous structures |
| Solubility | Predicted to be soluble in organic solvents like methanol, ethanol, DMSO, and chlorinated solvents. Poorly soluble in water. | Based on structural polarity |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
Structural Features and Potential Implications:
The molecule possesses several key structural features that are likely to influence its chemical and biological properties:
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A Benzyl Alcohol Moiety: The primary alcohol group can participate in hydrogen bonding, influencing its solubility and potential interactions with biological targets. It also serves as a potential site for metabolic oxidation.
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A Secondary Aminobenzylamine Core: The nitrogen atom introduces basicity and can also act as a hydrogen bond acceptor. The presence of the N-H bond allows for hydrogen bond donation.
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A 2,5-Dimethylphenyl Group: The two methyl groups on the aniline ring will increase lipophilicity and may introduce steric hindrance, which could affect its binding to biological targets and its metabolic stability.
Part 2: Postulated Synthesis and Experimental Workflow
While no specific synthesis for this compound is documented, a plausible synthetic route can be proposed based on standard organic chemistry transformations. A common method for synthesizing N-substituted aminobenzyl alcohols is through the reductive amination of an aldehyde followed by reduction of a second functional group, or via a multi-step sequence involving protection, substitution, and deprotection.
A likely synthetic pathway would involve the reaction of 2-formylbenzoic acid or its ester with 2,5-dimethylaniline, followed by reduction of the resulting imine and the carboxylic acid/ester.
Hypothetical Synthetic Workflow:
Caption: A plausible synthetic route to the target molecule.
Step-by-Step Protocol (Hypothetical):
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Imine Formation: To a solution of 2-formylbenzoic acid (1 equivalent) in a suitable solvent such as toluene, add 2,5-dimethylaniline (1 equivalent). Heat the mixture under reflux with a Dean-Stark apparatus to remove water.
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Reduction: After cooling, the crude intermediate is slowly added to a suspension of a strong reducing agent like lithium aluminum hydride (LiAlH₄) (excess) in anhydrous tetrahydrofuran (THF) at 0°C. The reaction is then stirred at room temperature or heated to reflux to ensure complete reduction of both the imine and the carboxylic acid.
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Work-up and Purification: The reaction is carefully quenched with water and an aqueous base. The resulting mixture is filtered, and the organic layer is separated, dried, and concentrated. The crude product would then be purified by column chromatography on silica gel.
Part 3: Predicted Biological Activity and Therapeutic Potential
The structural motif of an N-aryl benzylamine is present in various biologically active compounds. The 2,5-dimethylphenyl moiety, in particular, has been incorporated into molecules with antimicrobial and anticancer properties.
Potential Therapeutic Targets and Mechanisms of Action:
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Antimicrobial Activity: The lipophilic nature of the dimethylphenyl group combined with the polar aminomethanol core could allow the molecule to interact with and disrupt bacterial cell membranes.
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Anticancer Activity: Many anticancer agents are substituted aromatic compounds. The molecule could potentially intercalate with DNA or inhibit key enzymes involved in cell proliferation.
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Enzyme Inhibition: The amino and hydroxyl groups could form key interactions within the active site of various enzymes.
Workflow for Biological Screening:
Caption: A general workflow for evaluating the biological activity of a novel compound.
Part 4: Spectroscopic Characterization (Predicted)
Without experimental data, we can predict the key spectroscopic features based on the molecule's structure.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Key Signals |
| ¹H NMR | - Aromatic protons (multiplets in the range of 6.5-7.5 ppm).- Methylene protons adjacent to the nitrogen and the aromatic ring (a singlet around 4.0-4.5 ppm).- Methylene protons of the benzyl alcohol (a singlet around 4.5-5.0 ppm).- N-H proton (a broad singlet, chemical shift dependent on solvent and concentration).- Methyl protons (two singlets around 2.2-2.4 ppm).- O-H proton (a broad singlet, chemical shift dependent on solvent and concentration). |
| ¹³C NMR | - Aromatic carbons (signals in the range of 110-150 ppm).- Methylene carbon adjacent to nitrogen (around 45-55 ppm).- Methylene carbon of the benzyl alcohol (around 60-70 ppm).- Methyl carbons (around 15-25 ppm). |
| IR | - O-H stretch (broad band around 3200-3600 cm⁻¹).- N-H stretch (a sharp to broad band around 3300-3500 cm⁻¹).- C-H stretches (aromatic and aliphatic, around 2850-3100 cm⁻¹).- C=C stretches (aromatic, around 1450-1600 cm⁻¹).- C-N stretch (around 1250-1350 cm⁻¹).- C-O stretch (around 1000-1100 cm⁻¹). |
| Mass Spec. | - Molecular ion peak (M⁺) at m/z = 241.- Fragments corresponding to the loss of water, and cleavage of the C-N and C-C bonds. |
Conclusion and Future Directions
{2-[(2,5-Dimethyl-phenylamino)-methyl]-phenyl}-methanol is a molecule with potential for further investigation in the fields of medicinal chemistry and materials science. This guide has provided a theoretical framework for its synthesis, characterization, and biological evaluation. The next crucial steps for any research program focused on this compound would be to:
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Synthesize and unequivocally characterize the molecule using the predicted spectroscopic methods.
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Perform in vitro biological screening to identify any cytotoxic or antimicrobial activities.
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If promising activity is observed, conduct further studies to elucidate the mechanism of action and evaluate its potential in preclinical models.
This document serves as a starting point, and it is hoped that future experimental work will provide the necessary data to build a more complete and definitive technical guide for this intriguing molecule.
References
Due to the lack of specific literature for {2-[(2,5-Dimethyl-phenylamino)-methyl]-phenyl}-methanol, a conventional reference list cannot be provided. The information and predictions within this guide are based on established principles of organic chemistry and medicinal chemistry, as would be found in standard textbooks and review articles in these fields.
